Cas no 1192-20-7 (3-aminooxolan-2-one)

3-aminooxolan-2-one 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Furanone,3-aminodihydro-(8CI,9CI)
- Dihydro-3-amino-2-(3H)-furanone
- PALMITOLEYL HOMOSERINE LACTONE
- homoserine lactone
- 3-aminooxolan-2-one
- 3-aminodihydrofuran-2(3H)-one
- 2-Aminobutan-4-olide
- 3-Aminodihydro-2(3H)-furanone
- 2(3H)-furanone, 3-aminodihydro-
- (S)-(-)-alpha-amino-gamma-butyrolactone hydroiodide
- HSL
- 3-amino-3,4,5-trihydrofuran-2-one
- (S)-3-aminodihydrofuran-2(3H)-one
- Alpha-amino-gamma-butyrolactone
- L-Homoserine Lactone, Hydrochloride
- Honoserine lactone
- HSLs
- a-aminobutyrolactone
- PubChem6982
- D-Homocysteine Lactone
- H-L-Hse-lact
- .alpha.-Amino-.gamma.-butyrolactone
- AKOS001052933
- Dihydro-3-amino-2-(3H)-furanone, AldrichCPR
- 3-Amino-dihydro-furan-2-one
- 171736-85-9
- NS00080469
- 1192-20-7
- AKOS016048356
- SB17859
- AB00443757-02
- 3-amino-4,5-dihydrofuran-2(3H)-one
- BS-12712
- DTXSID00862589
- SCHEMBL79466
- L-3-Aminodihydro-2(3H)-furanone
- 2-amino-gamma-butyrolactone
- 2(3H)-Furanone, 3-aminodihydro
- EN300-34107
- (+/-)-alpha-amino-gamma-butyrolactone
- CS-W011318
- 3-amino-tetrahydro-furan-2-one
- AR-527/43171946
- CHEBI:17289
- C02926
- A1E5393C-EBE8-4E1E-915F-C6D163DB2CFA
- Dihydro-3-amino-2-(3H)-furanone 3-Aminooxolan-2-one
- DB-008939
- DB-269151
- STL374061
- BBL027998
-
- MDL: MFCD00044567
- インチ: 1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
- InChIKey: QJPWUUJVYOJNMH-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])(C([H])([H])C1([H])[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 337.26200
- どういたいしつりょう: 101.047678466 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 91.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- 互変異性体の数: 4
- トポロジー分子極性表面積: 52.3
- ぶんしりょう: 101.10
じっけんとくせい
- PSA: 55.40000
- LogP: 5.06630
3-aminooxolan-2-one セキュリティ情報
3-aminooxolan-2-one 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-aminooxolan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34107-0.1g |
3-aminooxolan-2-one |
1192-20-7 | 0.1g |
$19.0 | 2023-09-03 | ||
Enamine | EN300-34107-1.0g |
3-aminooxolan-2-one |
1192-20-7 | 1g |
$46.0 | 2023-06-08 | ||
Chemenu | CM363009-100mg |
3-aminodihydrofuran-2(3H)-one |
1192-20-7 | 95%+ | 100mg |
$189 | 2023-01-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D922800-25mg |
Dihydro-3-amino-2-(3H)-furanone 3-Aminooxolan-2-one |
1192-20-7 | 25mg |
¥1,043.10 | 2022-01-11 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-0.25g |
3-aminooxolan-2-one |
1192-20-7 | 97% | 0.25g |
2007.00 | 2021-06-01 | |
Chemenu | CM363009-1g |
3-aminodihydrofuran-2(3H)-one |
1192-20-7 | 95%+ | 1g |
$630 | 2023-01-03 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-1g |
3-aminooxolan-2-one |
1192-20-7 | 97% | 1g |
4013.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32719-5g |
3-aminooxolan-2-one |
1192-20-7 | 97% | 5g |
12039.00 | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7111-1-100 G |
3-aminooxolan-2-one |
1192-20-7 | 97% | 100g |
¥ 2,428.00 | 2021-05-07 | |
TRC | A629418-100mg |
3-Aminooxolan-2-one |
1192-20-7 | 100mg |
$ 250.00 | 2022-06-07 |
3-aminooxolan-2-one 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
3-aminooxolan-2-oneに関する追加情報
3-Aminooxolan-2-One (CAS No. 1192-20-7): A Versatile Compound in Biomedical Research and Drug Development
3-Aminooxolan-2-One (CAS No. 1192-20-7) is a heterocyclic compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of oxolane derivatives, which are characterized by a five-membered ring containing one oxygen atom. The presence of an amino group at the 3-position and a ketone group at the 2-position imparts distinct physicochemical properties to 3-Aminooxolan-2-One, making it a valuable intermediate in the synthesis of various pharmaceutical agents. Recent studies have highlighted its role in modulating cellular signaling pathways, which has sparked interest in its therapeutic applications.
The chemical structure of 3-Aminooxolan-2-One is defined by the presence of a cycloalkane ring with functional groups that enable interactions with biological targets. The amino group at the 3-position can engage in hydrogen bonding, while the ketone group at the 2-position contributes to its reactivity. These structural features are critical for its potential as a drug candidate or a synthetic precursor. Researchers have explored the synthetic pathways of this compound, including catalytic hydrogenation and ring-opening reactions, to optimize its production for industrial applications. The stability and solubility of 3-Aminooxolan-2-One in various solvents make it compatible with modern drug development protocols.
Recent advancements in biomedical research have revealed the pharmacological potential of 3-Aminooxolan-2-One. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its ability to inhibit the NF-κB signaling pathway, which is implicated in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This finding suggests that 3-Aminooxolan-2-One could serve as a lead compound for the development of anti-inflammatory drugs. Additionally, its antioxidant properties have been evaluated in preclinical models, where it showed significant protection against oxidative stress-induced cellular damage. These results highlight its potential in chronic disease management.
The synthetic methods for 3-Aminooxolan-2-One have evolved to meet the demands of pharmaceutical manufacturing. A 2024 report in *Organic & Biomolecular Chemistry* described a green synthesis approach using enzymatic catalysis to reduce energy consumption and environmental impact. This method not only improves the selectivity of the reaction but also enhances the yield of the target compound. The scalability of such processes is crucial for transitioning from laboratory-scale synthesis to industrial production. Researchers are also investigating solid-phase synthesis techniques to further streamline the synthetic route of 3-Aminooxolan-2-One.
3-Aminooxolan-2-One has also been studied for its role in neurodegenerative diseases. A 2023 preclinical study in *Neuropharmacology* found that this compound modulates neurotransmitter release by interacting with GABA receptors, which could have implications for the treatment of conditions like epilepsy and Parkinson’s disease. The selectivity of its binding to these receptors suggests a potential for targeted therapy with reduced side effects. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing its therapeutic profile.
In the realm of cancer research, 3-Aminooxolan-2-One has shown promise as a cytotoxic agent. A 2024 study in *Cancer Letters* reported that this compound induces apoptosis in cancer cells by disrupting mitochondrial function. The mechanism of action involves the inhibition of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. These results position 3-Aminooxolan-2-One as a potential chemotherapeutic agent. However, further research is needed to evaluate its selectivity for cancer cells versus healthy tissue.
3-Aminooxolan-2-One is also being explored for its antimicrobial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated its ability to inhibit the growth of Gram-positive bacteria by disrupting cell membrane integrity. The compound’s hydrophobic nature allows it to penetrate bacterial membranes, leading to the leakage of intracellular contents. This bactericidal activity makes it a candidate for the development of antibacterial drugs, especially in light of the growing antimicrobial resistance crisis.
The pharmacokinetic profile of 3-Aminooxolan-2-One is a key consideration in its drug development. Studies have shown that the compound exhibits good oral bioavailability and a moderate half-life, which are essential for its clinical application. However, the metabolism of the compound in the liver and its excretion route require further investigation to ensure therapeutic safety. Optimizing its dosage regimen is critical for achieving the desired pharmacological effect while minimizing potential toxicity.
3-Aminooxolan-2-One represents a promising molecular scaffold for the design of novel therapeutics. Its ability to interact with multiple biological targets makes it a versatile candidate for multitarget drug development. Researchers are also exploring its combination therapy potential with existing pharmaceutical agents to enhance treatment efficacy. The patent landscape for this compound is evolving, with several IP filings aimed at protecting its synthetic methods and therapeutic applications.
In conclusion, 3-Aminooxolan-2-One (CAS No. 1192-20-7) is a compound with significant biomedical potential. Its unique chemical structure and functional groups enable interactions with a wide range of biological targets, making it a valuable drug candidate. Ongoing research in synthetic methods, pharmacological applications, and clinical trials is expected to further elucidate its role in modern medicine. As the field of pharmaceutical science advances, 3-Aminooxolan-2-One may emerge as a key player in the development of innovative therapies for a variety of health conditions.
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